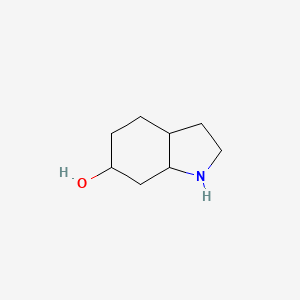
Octahydro-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indol-6-ol is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indol-6-ol typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process results in the saturation of the indole ring, forming this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Octahydro-1H-indol-6-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Octahydro-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of Octahydro-1H-indol-6-ol, characterized by an unsaturated indole ring.
Tetrahydroindole: A partially saturated derivative of indole.
Hexahydroindole: Another partially saturated indole derivative.
Uniqueness
This compound is unique due to its fully saturated indole ring, which imparts distinct chemical and physical properties compared to its partially saturated or unsaturated counterparts
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol |
InChI |
InChI=1S/C8H15NO/c10-7-2-1-6-3-4-9-8(6)5-7/h6-10H,1-5H2 |
InChI Key |
WPMCENBDLQRRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















